molecular formula C25H24F2N2O6S B2455289 2-{1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1h-pyrrol-3-yl}-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate CAS No. 877956-23-5

2-{1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1h-pyrrol-3-yl}-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate

Cat. No.: B2455289
CAS No.: 877956-23-5
M. Wt: 518.53
InChI Key: UBQUARBUDBGAQA-UHFFFAOYSA-N
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Description

2-{1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1h-pyrrol-3-yl}-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a difluoromethoxyphenyl group, a dimethylpyrrol ring, and a phenylethenylsulfonylamino group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1h-pyrrol-3-yl}-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate involves multiple steps, including the formation of the pyrrol ring and the introduction of the difluoromethoxyphenyl and phenylethenylsulfonylamino groups. Common reagents used in these reactions include difluoromethoxybenzene, dimethylpyrrole, and phenylethenylsulfonyl chloride. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1h-pyrrol-3-yl}-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 2-{1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1h-pyrrol-3-yl}-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological processes at the molecular level.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets suggest it may have applications in drug development, particularly for conditions involving inflammation or cancer.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 2-{1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1h-pyrrol-3-yl}-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. This interaction can lead to various biological effects, including anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1h-pyrrol-3-yl}-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate stands out due to its complex structure and diverse functional groups

Properties

IUPAC Name

[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F2N2O6S/c1-17-14-22(18(2)29(17)20-8-10-21(11-9-20)35-25(26)27)23(30)16-34-24(31)15-28-36(32,33)13-12-19-6-4-3-5-7-19/h3-14,25,28H,15-16H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQUARBUDBGAQA-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)F)C)C(=O)COC(=O)CNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)F)C)C(=O)COC(=O)CNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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